molecular formula C15H21N3O2 B11813321 2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11813321
M. Wt: 275.35 g/mol
InChI Key: FRRVJANTVGMSQA-UHFFFAOYSA-N
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Description

2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C15H21N3O2 and a molecular weight of 275.35 g/mol . This compound features a pyrrolidine ring substituted with a pyridine moiety, which is further functionalized with a morpholine ring and an aldehyde group. The unique structure of this compound makes it a valuable target for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic synthesisThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various scientific and industrial applications .

Mechanism of Action

The mechanism of action of 2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and substituents.

Uniqueness

2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its combination of a pyrrolidine ring with a pyridine moiety, morpholine ring, and aldehyde group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

2-(5-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C15H21N3O2/c1-12-9-13(14-3-2-4-18(14)11-19)10-16-15(12)17-5-7-20-8-6-17/h9-11,14H,2-8H2,1H3

InChI Key

FRRVJANTVGMSQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)C3CCCN3C=O

Origin of Product

United States

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